molecular formula C12H15NO2 B1584392 1-Cyclohexyl-4-nitrobenzene CAS No. 5458-48-0

1-Cyclohexyl-4-nitrobenzene

Cat. No. B1584392
CAS RN: 5458-48-0
M. Wt: 205.25 g/mol
InChI Key: FUVKJYZTELKRRB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-nitrobenzene is a chemical compound with the molecular formula C12H15NO2 . It is also known by other names such as Benzene,1-cyclohexyl-4-nitro-, 1-Nitro-4-cyclohexylbenzene, (4-Nitrophenyl)cyclohexane, p-Cyclohexylnitrobenzene, and 4-Cyclohexylnitrobenzene .


Synthesis Analysis

The synthesis of 1-Cyclohexyl-4-nitrobenzene can be achieved through nitration. In a typical procedure, a solution of fuming nitric acid and acetic acid is stirred at -10°C, and cyclohexylbenzene dissolved in acetic acid is added dropwise . The reaction is then stirred in an ice-salt bath for about 6 hours .


Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-4-nitrobenzene contains a total of 31 bonds, including 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 nitro group (aromatic) .


Chemical Reactions Analysis

Nitro compounds are a significant class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Physical And Chemical Properties Analysis

1-Cyclohexyl-4-nitrobenzene has a molecular weight of 205.25300, an exact mass of 205.25, and a density of 1.124g/cm3 . It has a melting point of 58.5°C, a boiling point of 142°C, and a flash point of 146.8°C . The compound also has a polar surface area of 45.82000 and an XLogP3 of 4.16570 .

Scientific Research Applications

Synthesis and Catalysis

  • One-pot Synthesis : Cyclohexanone oxime is synthesized from nitrobenzene with a high yield using a bifunctional catalyst composed of palladium and gold nanoparticles on carbon. This process demonstrates the efficiency of catalytic systems in synthesizing intermediates for further chemical applications (Rubio-Marqués et al., 2014).
  • Chemoselective Hydrogenation : The controlled and chemoselective hydrogenation of nitrobenzene to aniline and subsequently to cyclohexylamine over Ru@C60 catalysts highlights the precision achievable in chemical transformations (Leng et al., 2016).

Environmental Applications

  • Wastewater Treatment : Research on the heterogeneous and homogeneous treatment of wastewater contaminants, including nitrobenzene, demonstrates the effectiveness of processes like the photo-Fenton reaction and photodegradation with TiO2 (Spacek, Bauer, & Heisler, 1995).

Material Science and Nanotechnology

  • Nanocomposite Electrodes : The development of nanocomposite electrodes for the electrochemical determination of nitrobenzene in the environment showcases the intersection of material science and analytical chemistry. The use of green-reduced graphene oxide/nickel tetraphenyl porphyrin nanocomposites emphasizes the push towards environmentally friendly materials (Kubendhiran et al., 2017).

Advanced Chemical Transformations

  • Azacyclic Compounds Synthesis : The gold-catalyzed stereoselective synthesis of azacyclic compounds through a redox/[2 + 2 + 1] cycloaddition cascade demonstrates the complex chemistry that can be achieved with nitroarene substrates, showcasing advanced methodologies for constructing complex molecular architectures (Jadhav, Bhunia, Liao, & Liu, 2011).

Safety And Hazards

When handling 1-Cyclohexyl-4-nitrobenzene, it’s important to use personal protective equipment and avoid dust formation . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air and give artificial respiration if necessary . It’s also recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

1-cyclohexyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVKJYZTELKRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203005
Record name 1-Cyclohexyl-4-nitrobenzene
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-4-nitrobenzene

CAS RN

5458-48-0
Record name 1-Cyclohexyl-4-nitrobenzene
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Record name 1-Cyclohexyl-4-nitrobenzene
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Record name 1-cyclohexyl-4-nitrobenzene
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Record name 1-CYCLOHEXYL-4-NITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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